4-(Oxazol-4-yl)benzonitrile
Description
Properties
IUPAC Name |
4-(1,3-oxazol-4-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-8-1-3-9(4-2-8)10-6-13-7-12-10/h1-4,6-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNKWZGAEKLCQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=COC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxazol-4-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-cyanobenzaldehyde with an amino alcohol to form an intermediate, which then undergoes cyclization to form the oxazole ring. The reaction conditions often involve the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(Oxazol-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Oxazolone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
4-(Oxazol-4-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Oxazol-4-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The oxazole ring can facilitate binding to biological macromolecules through hydrogen bonding and hydrophobic interactions, thereby modulating the activity of the target.
Comparison with Similar Compounds
Structural Analogues and Derivatives
Table 1: Structural and Physical Properties of Selected Benzonitrile Derivatives
Key Observations:
- Oxazole Derivatives (BM11, BM8) : These compounds share the oxazole core with the target compound but include additional sulfonyl and heteroaromatic substituents. Their higher molecular weights and decomposition temperatures suggest enhanced thermal stability compared to simpler oxazole derivatives .
- Liquid Crystal Analogues: 4-(trans-4-Pentylcyclohexyl)benzonitrile demonstrates the utility of benzonitrile derivatives in material science, particularly in nematic liquid crystals for display technologies .
- Benzimidazole-Oxadiazole Hybrids : These derivatives exhibit anti-inflammatory activity, though their synthetic yields (e.g., 19% for compound 7.XXIX) are relatively low compared to kinase inhibitors .
Physicochemical Properties
- Solubility: Benzonitrile derivatives generally exhibit low aqueous solubility due to aromatic and nonpolar substituents.
- Thermal Stability : Decomposition temperatures above 230°C for BM11 and BM8 suggest suitability for high-temperature applications, contrasting with lower thermal stability in anti-inflammatory hybrids .
Biological Activity
4-(Oxazol-4-yl)benzonitrile is an organic compound characterized by an oxazole ring and a benzonitrile moiety. Its molecular formula is CHNO, featuring a benzene ring with a nitrile group and an oxazole group at the para position. The unique arrangement of functional groups in this compound significantly influences its biological activity and reactivity, making it a subject of interest in pharmacological research.
Antimicrobial Properties
Research indicates that compounds containing oxazole rings, including this compound, exhibit notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating potential as a broad-spectrum antimicrobial agent. The compound's structure allows for interactions with microbial targets, leading to inhibition of growth.
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For example, a flow cytometry analysis revealed that the compound accelerates apoptosis in MCF-7 breast cancer cells, suggesting its potential as an anticancer therapeutic.
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound using various cancer cell lines. The results indicated an IC value of 25.72 ± 3.95 μM against MCF-7 cells, demonstrating significant cytotoxic effects compared to control treatments. Furthermore, in vivo studies showed tumor growth suppression in mice treated with the compound, reinforcing its potential as a novel anticancer agent.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has exhibited anti-inflammatory effects. Studies have shown that it can reduce inflammation markers in cellular models, suggesting its applicability in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural features. The presence of the oxazole ring plays a crucial role in modulating its pharmacological properties. A comparative analysis with similar compounds reveals variations in binding affinities and biological activities based on structural modifications.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Oxazole at para position | Antimicrobial and anticancer |
| 4-(1,3-Oxazol-5-yl)benzonitrile | Oxazole at different position | Varying binding affinities |
| 3-Bromo-4-(1,3-Oxazol-5-yl)benzonitrile | Bromine substituent | Enhanced reactivity |
| 4-(Oxazol-2-yl)benzonitrile | Oxazole at ortho position | Different pharmacological effects |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
- Cyclization Techniques : Utilizing cyclization reactions involving nitriles and oxazole precursors.
- Green Chemistry Approaches : Employing environmentally friendly solvents and catalysts to enhance yield and reduce waste.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Oxazol-4-yl)benzonitrile, and how do reaction conditions impact yield and purity?
- Methodological Answer : A common approach involves coupling oxazole derivatives with benzonitrile precursors via catalytic cross-coupling reactions. For example, hydrosilylation using Fe-based catalysts (e.g., Bu₄N[Fe(CO)₃(NO)]) can introduce functional groups while preserving nitrile integrity . Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) at 80–100°C typically improve yields by stabilizing intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product from byproducts like unreacted oxazole precursors .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Key for confirming the oxazole ring (δ ~7.5–8.5 ppm for aromatic protons) and benzonitrile moiety (δ ~110–120 ppm for nitrile carbons). Overlapping signals can be resolved using 2D NMR (e.g., HSQC, HMBC) .
- IR Spectroscopy : A sharp absorption band near ~2230 cm⁻¹ confirms the nitrile group .
- Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]⁺ for C₁₀H₇N₂O: calc. 171.0558, exp. 171.0562) .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved during structural determination using SHELX?
- Methodological Answer : Ambiguities in electron density maps (e.g., disordered oxazole rings) require iterative refinement with SHELXL. Use the
AFIXcommand to model disorder, and apply restraints to bond lengths/angles based on similar structures. Validate with R-factor convergence (<5% discrepancy) and check for twinning using theTWINcommand in SHELXTL. High-resolution data (>1.0 Å) improves accuracy .
Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Introduce substituents at the oxazole 2-position or benzonitrile para-position via Suzuki-Miyaura coupling. For example, electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity, while bulky groups (e.g., -Ph) may sterically hinder reactivity. Monitor yields using LC-MS and optimize via Design of Experiments (DoE) to balance reaction time (16–24 hrs) and temperature (60–100°C) .
Q. How do electronic effects of substituents influence the compound’s reactivity in photochemical applications?
- Methodological Answer : Electron-donating groups (e.g., -OCH₃) on the benzonitrile ring stabilize twisted intramolecular charge-transfer (TICT) states, enhancing fluorescence quantum yields. Time-resolved spectroscopy (e.g., femtosecond transient absorption) can quantify excited-state lifetimes. Computational modeling (TD-DFT) predicts λₑₓ and λₑₘ shifts .
Q. What methodologies are effective for screening polymorphic forms, and how do they affect pharmacological properties?
- Methodological Answer : Use X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify polymorphs. For example, Form I (melting point 92–94°C) may exhibit higher solubility than Form II (mp 105–107°C). Solvent-drop grinding with ethanol can induce phase transitions, while Hirshfeld surface analysis quantifies intermolecular interactions .
Q. How can computational models predict regioselectivity in derivatization reactions?
- Methodological Answer : Apply density functional theory (DFT) to calculate Fukui indices, identifying nucleophilic/electrophilic sites. For this compound, the oxazole N-atom and benzonitrile para-position show high electrophilicity (f⁺ > 0.15). Molecular docking (AutoDock Vina) further predicts binding affinities for target proteins (e.g., xanthine oxidase inhibitors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
